molecular formula C21H20F2N4O2S B2707578 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide CAS No. 913512-74-0

2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide

Cat. No.: B2707578
CAS No.: 913512-74-0
M. Wt: 430.47
InChI Key: NQYXXFVQQXSUCR-UHFFFAOYSA-N
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Description

2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H20F2N4O2S and its molecular weight is 430.47. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Quinazolinone derivatives have been extensively studied for their anticancer properties. For instance, the synthesis and cytotoxic evaluation of quinazolinone-5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates revealed that certain compounds exhibited remarkable cytotoxic activity against cancer cell lines, such as HeLa cells. The introduction of specific substituents on the quinazolinone ring, like the propyl moiety, improved cytotoxic activity, suggesting the potential for further optimization and development of quinazolinone-based anticancer agents (Hassanzadeh et al., 2019). Similarly, sulphonyl acetamide analogues on the quinazolinone ring were generated and screened for in vitro cytotoxic activity against various human cancer cell lines, demonstrating potent anticancer activity across different cancer types, indicating the significant therapeutic potential of these compounds (Jabeena Khazir et al., 2020).

Antimicrobial and Antiviral Activities

Quinazolinone derivatives have also been explored for antimicrobial and antiviral activities. For instance, a study on the synthesis and in vitro antimicrobial activity of quinazolinone–sulfonamide linked hybrid entities derived from glycine showed that most of the screened compounds displayed a varied degree of inhibitory actions against different bacteria and fungi, indicating their potential as antimicrobial agents (S. Vanparia et al., 2013). Furthermore, novel 3-sulphonamido-quinazolin-4(3H)-one derivatives were synthesized and evaluated for antiviral activities against respiratory and biodefense viruses, demonstrating significant activity against specific viral strains, suggesting the potential use of quinazolinone derivatives in treating viral infections (P. Selvam et al., 2007).

Scaffold for Drug Development

Quinazolinone derivatives serve as a valuable scaffold for the development of novel therapeutic agents. For example, the green synthesis process for quinazolin-4(3H)-one synthons and their amides explored their DNA photo-disruptive properties and molecular docking studies, indicating their potential as synthons for drug development, especially in photo-chemo or photodynamic therapeutics (Chrysoula Mikra et al., 2022).

Properties

IUPAC Name

2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N4O2S/c22-16-8-7-13(10-17(16)23)25-20-15-5-1-2-6-18(15)26-21(27-20)30-12-19(28)24-11-14-4-3-9-29-14/h1-2,5-8,10,14H,3-4,9,11-12H2,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYXXFVQQXSUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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